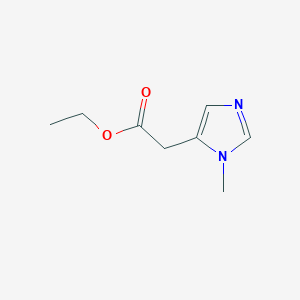
4-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a unique combination of a cyclopropyl group, a thioxo group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves a multi-step process. One common method includes the condensation of cyanothioacetamide with aldehydes or ketones, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of bases such as potassium carbonate or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiretroviral agent due to its affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein.
Material Science: It is explored as a precursor for the synthesis of novel materials, including chemosensors and components for rechargeable lithium batteries.
Biological Studies: The compound’s ability to form disulfide bridges makes it useful in the study of peptide and protein structures.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound exhibits affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, potentially inhibiting its function.
Pathways Involved: The interaction with the zinc finger domain disrupts the protein’s ability to bind to nucleic acids, thereby inhibiting viral replication.
Comparison with Similar Compounds
4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Shares a similar core structure but with different substituents.
2-Oxo-1,2-dihydropyridine-3-carbonitriles: These compounds lack the thioxo group but have similar reactivity patterns.
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
4-cyclopropyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2S/c10-5-8-7(6-1-2-6)3-4-11-9(8)12/h3-4,6H,1-2H2,(H,11,12) |
InChI Key |
NGYARRHSKZOVRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=S)NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-Bis(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)propan-2-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-2-((10,17,22-trioxo-26-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6-dioxa-13,14-dithia-9,18,21-triazahexacosyl)oxy)benzamide](/img/structure/B13002675.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002680.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)




![(3-Azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B13002698.png)


![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)


